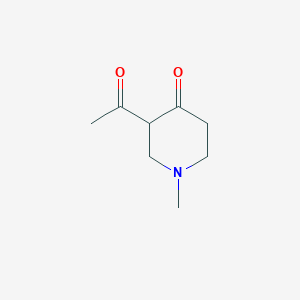
3-Acetyl-1-methylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-methylpiperidin-4-one, also known as 3-AMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ketone derivative of piperidine, which is a cyclic amine that is commonly used in the synthesis of various pharmaceuticals and organic compounds. In
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-methylpiperidin-4-one is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. This can have various effects on the nervous system, including improved cognitive function and memory.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Acetyl-1-methylpiperidin-4-one can have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal models, and it has also been studied for its potential as a treatment for Alzheimer's disease. Additionally, 3-Acetyl-1-methylpiperidin-4-one has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Acetyl-1-methylpiperidin-4-one in lab experiments is its high purity and stability. It can be easily synthesized and purified to provide a consistent and reliable source of the compound. However, one of the limitations of using 3-Acetyl-1-methylpiperidin-4-one in lab experiments is its potential toxicity. Studies have shown that high doses of 3-Acetyl-1-methylpiperidin-4-one can be toxic to cells, and caution should be taken when handling this compound.
Orientations Futures
There are many future directions for the research of 3-Acetyl-1-methylpiperidin-4-one. One area of research is in the development of new pharmaceuticals and organic compounds using 3-Acetyl-1-methylpiperidin-4-one as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1-methylpiperidin-4-one and its potential as a treatment for Alzheimer's disease. Finally, more research is needed to explore the potential toxic effects of 3-Acetyl-1-methylpiperidin-4-one and to develop safer handling procedures for this compound.
In conclusion, 3-Acetyl-1-methylpiperidin-4-one is a unique and promising compound that has many potential applications in various fields of science. Its synthesis method has been extensively studied and optimized, and its scientific research applications are diverse and promising. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential toxic effects of 3-Acetyl-1-methylpiperidin-4-one.
Méthodes De Synthèse
The synthesis of 3-Acetyl-1-methylpiperidin-4-one involves the reaction of piperidine with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. This method has been extensively studied and optimized to provide high yields of pure 3-Acetyl-1-methylpiperidin-4-one.
Applications De Recherche Scientifique
3-Acetyl-1-methylpiperidin-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-Acetyl-1-methylpiperidin-4-one is in the field of organic synthesis. It can be used as a building block for the synthesis of various pharmaceuticals and organic compounds due to its unique chemical structure. Additionally, 3-Acetyl-1-methylpiperidin-4-one has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
126832-84-6 |
|---|---|
Nom du produit |
3-Acetyl-1-methylpiperidin-4-one |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-acetyl-1-methylpiperidin-4-one |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-5-9(2)4-3-8(7)11/h7H,3-5H2,1-2H3 |
Clé InChI |
PFJXQSBSEALQMI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CN(CCC1=O)C |
SMILES canonique |
CC(=O)C1CN(CCC1=O)C |
Synonymes |
4-Piperidinone, 3-acetyl-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



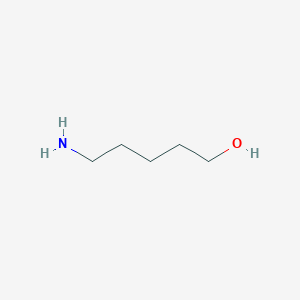
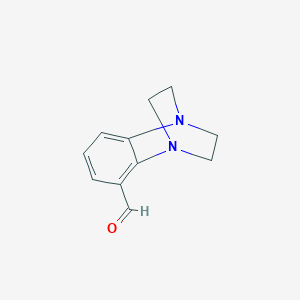

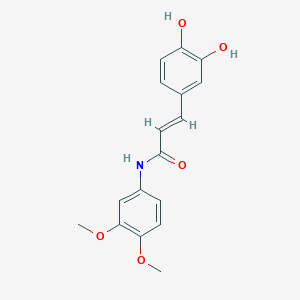
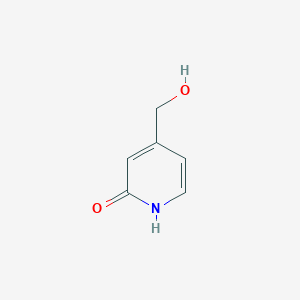
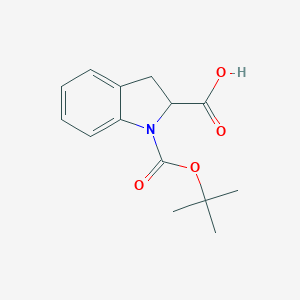
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

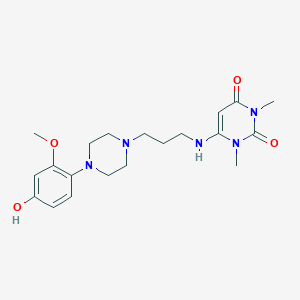

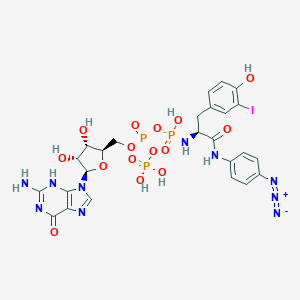
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)